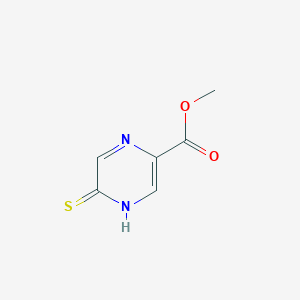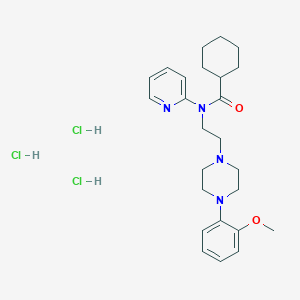
WAY 100635 Hydrochlorid
Übersicht
Beschreibung
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride is a piperazine drug and research chemical widely used in scientific studies. It was initially believed to act as a selective 5-hydroxytryptamine 1A receptor antagonist, but subsequent research revealed that it also acts as a potent full agonist at the dopamine D4 receptor . This compound is often referred to as a silent antagonist at the former receptor .
Wissenschaftliche Forschungsanwendungen
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of receptor binding and activity.
Biology: It is employed in studies investigating the role of 5-hydroxytryptamine 1A and dopamine D4 receptors in various biological processes.
Medicine: N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride is used in preclinical studies to understand its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the development of new drugs targeting 5-hydroxytryptamine 1A and dopamine D4 receptors
Wirkmechanismus
Target of Action
WAY-100635 hydrochloride, also known as Way 100635 or WAY-100635 hydrochloride, is a research chemical widely used in scientific studies . It was originally believed to act as a selective antagonist for the 5-HT1A receptor , a subtype of the serotonin receptor . Subsequent research showed that it also acts as a potent full agonist at theD4 receptor , a subtype of the dopamine receptor .
Mode of Action
As a 5-HT1A receptor antagonist , WAY-100635 hydrochloride binds to the 5-HT1A receptors, preventing serotonin from binding and activating the receptor . This inhibition can alter the transmission of serotonin signals, which can affect various physiological and neurological processes .
On the other hand, as a D4 receptor agonist , WAY-100635 hydrochloride binds to D4 receptors and activates them, mimicking the action of dopamine . This can influence the transmission of dopamine signals, affecting mood, reward, and other functions .
Biochemical Pathways
The 5-HT1A and D4 receptors, the primary targets of WAY-100635 hydrochloride, are part of the serotonin and dopamine pathways, respectively . These pathways play crucial roles in various physiological and neurological processes, including mood regulation, reward, memory, and cognition .
Result of Action
The action of WAY-100635 hydrochloride on the 5-HT1A and D4 receptors can result in various molecular and cellular effects. For instance, its antagonistic action on the 5-HT1A receptors can modulate serotonin signaling, while its agonistic action on the D4 receptors can influence dopamine signaling . These effects can impact various physiological and neurological functions, including mood, reward, memory, and cognition .
Biochemische Analyse
Biochemical Properties
WAY 100635 hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits high affinity and efficacy at the dopamine D4 receptor and acts as a potent 5-HT1A antagonist . The compound binds to the 5-HT1A receptor, inhibiting its activity, and also interacts with the dopamine D4 receptor, where it acts as a full agonist . These interactions are crucial for understanding the compound’s effects on neurotransmission and receptor signaling pathways.
Cellular Effects
WAY 100635 hydrochloride influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In human PET studies, WAY 100635 hydrochloride exhibits high binding in the cerebral cortex, hippocampus, raphe nucleus, and amygdaloid nucleus . This binding pattern suggests its involvement in modulating neurotransmitter release and receptor activity in these brain regions. Additionally, the compound’s interaction with the dopamine D4 receptor influences cellular responses related to dopamine signaling .
Molecular Mechanism
The molecular mechanism of WAY 100635 hydrochloride involves its binding interactions with specific receptors and subsequent modulation of their activity. As a 5-HT1A receptor antagonist, WAY 100635 hydrochloride binds to the receptor and inhibits its function, leading to reduced serotonin signaling . Conversely, as a dopamine D4 receptor agonist, the compound binds to the receptor and activates it, enhancing dopamine signaling . These dual actions contribute to the compound’s complex pharmacological profile and its effects on neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WAY 100635 hydrochloride can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that WAY 100635 hydrochloride binding in the brain declines with age . Additionally, the compound’s stability and degradation rates can influence its efficacy and potency in experimental settings. Long-term exposure to WAY 100635 hydrochloride may lead to receptor desensitization or downregulation, affecting its overall impact on cellular function .
Dosage Effects in Animal Models
The effects of WAY 100635 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits 5-HT1A receptor activity, while higher doses may lead to additional effects on other receptor systems . Studies have shown that WAY 100635 hydrochloride can alleviate corneal lesions in a dry eye disease mouse model through its action on the 5-HT1A receptor-ROS-autophagy axis . Excessive doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
WAY 100635 hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound’s major metabolite, WAY-100634, also exhibits high affinity for the dopamine D4 receptor . These metabolic interactions can affect the compound’s pharmacokinetics and overall efficacy. Understanding the metabolic pathways of WAY 100635 hydrochloride is crucial for optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of WAY 100635 hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. In human PET studies, the compound shows high binding in certain brain regions, indicating its effective transport and accumulation in these areas . The distribution pattern of WAY 100635 hydrochloride is essential for understanding its pharmacological effects and potential therapeutic applications.
Subcellular Localization
WAY 100635 hydrochloride’s subcellular localization influences its activity and function. The compound can induce receptor internalization in certain cell systems, leading to changes in receptor density and signaling . This internalization process is time and concentration-dependent, affecting the compound’s overall impact on cellular function. Understanding the subcellular localization of WAY 100635 hydrochloride is crucial for elucidating its mechanism of action and optimizing its use in research.
Vorbereitungsmethoden
The synthesis of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride involves several steps. The key synthetic route includes the reaction of 2-methoxyphenylpiperazine with 2-pyridylcyclohexanecarboxamide under specific conditions to form the desired compound . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity. detailed industrial production methods are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride is closely related to WAY-100135, another piperazine compound with similar receptor binding properties . N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride is unique in its dual activity as a 5-hydroxytryptamine 1A receptor antagonist and dopamine D4 receptor agonist . Other similar compounds include:
WAY-100135: Primarily acts as a 5-hydroxytryptamine 1A receptor antagonist.
Buspirone: A partial agonist at the 5-hydroxytryptamine 1A receptor.
Spiperone: A dopamine receptor antagonist with some affinity for 5-hydroxytryptamine receptors.
These compounds differ in their receptor selectivity and functional activity, highlighting the unique properties of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride.
Eigenschaften
CAS-Nummer |
146714-97-8 |
|---|---|
Molekularformel |
C25H35ClN4O2 |
Molekulargewicht |
459.0 g/mol |
IUPAC-Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;hydrochloride |
InChI |
InChI=1S/C25H34N4O2.ClH/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1H |
InChI-Schlüssel |
HORQTONVLZMNKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl.Cl.Cl |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl |
Key on ui other cas no. |
146714-97-8 |
Synonyme |
cyclohexanecarboxamide, N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinyl- N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide WAY 100,635 WAY 100635 WAY-100,635 WAY-100635 WAY100,635 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of WAY 100635?
A1: WAY 100635 acts as a potent and selective antagonist at the 5-HT1A receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By binding to these receptors, it blocks the actions of serotonin and other agonists at these sites.
Q2: What are the downstream effects of 5-HT1A receptor antagonism by WAY 100635?
A2: Antagonizing 5-HT1A receptors with WAY 100635 can lead to various effects, including:
- Increased serotonin release: By blocking inhibitory autoreceptors on serotonin neurons, WAY 100635 can increase serotonin release in areas like the frontal cortex. [, ]
- Altered neuronal activity: It can modulate the firing rate of serotonin neurons in the dorsal raphe nucleus. [, , ]
- Influence on behavior: It has been shown to influence anxiety- and depression-related behaviors in animal models, often in combination with other drugs. [, , , , , , , , ]
Q3: Does WAY 100635 interact with other receptor systems?
A3: While highly selective for 5-HT1A receptors, WAY 100635 has shown some affinity for dopamine D4 receptors at higher concentrations. [] This interaction could contribute to some of its behavioral effects. [] Additionally, it exhibits moderate affinity for α-adrenoceptors at higher concentrations. []
Q4: What is the molecular formula and weight of WAY 100635?
A4: WAY 100635 has the molecular formula C24H30N4O2 and a molecular weight of 406.53 g/mol.
Q5: Is there information available on the material compatibility and stability of WAY 100635 under various conditions?
A5: The provided research articles primarily focus on the pharmacological and biological aspects of WAY 100635. They do not provide detailed information on its material compatibility or stability under various conditions.
Q6: Are there any documented catalytic properties or applications of WAY 100635?
A6: WAY 100635 is primarily investigated for its pharmacological properties as a 5-HT1A receptor antagonist. The provided research articles do not describe any catalytic properties or applications for this compound.
Q7: Has computational chemistry been used to study WAY 100635?
A7: While the provided articles primarily focus on experimental data, computational chemistry techniques, such as molecular modeling, could be employed to understand the binding interactions of WAY 100635 with its target receptors and to explore potential modifications for improved pharmacological properties.
Q8: How do structural modifications of WAY 100635 affect its activity?
A8: Research on WAY 100635 analogues suggests that modifications to its structure can impact its affinity for 5-HT1A receptors and its pharmacological properties. [] For example, increasing lipophilicity by adding bulkier groups might decrease receptor affinity. [] Further research is needed to fully elucidate the SAR of WAY 100635 and to develop analogues with enhanced selectivity or potency.
Q9: Is there information available about SHE regulations specific to WAY 100635?
A9: The provided research articles primarily focus on the scientific and pharmacological properties of WAY 100635 and do not offer specific details on SHE regulations. It is essential to consult relevant regulatory guidelines and safety data sheets for handling and disposal of this compound.
Q10: What is known about the PK/PD profile of WAY 100635?
A10: While a comprehensive PK/PD profile is not detailed in the provided articles, several studies offer insights:
- Administration route: WAY 100635 has been administered systemically (e.g., intravenously, subcutaneously, intraperitoneally) and directly into specific brain regions (e.g., intrahippocampally, intra-raphe) in animal models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Brain penetration: It demonstrates the ability to cross the blood-brain barrier. [, , , ]
- Metabolism: Some studies suggest that WAY 100635 might undergo metabolism, and modifications to its structure could influence its metabolic stability. []
Q11: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of WAY 100635?
A11: The provided articles provide limited information on the specific ADME properties of WAY 100635. More detailed pharmacokinetic studies are necessary to fully elucidate its absorption, distribution, metabolism, and excretion pathways.
Q12: What in vitro and in vivo models have been used to study WAY 100635?
A12: Numerous in vitro and in vivo studies have been conducted to investigate the effects of WAY 100635:
- Electrophysiology: Used to study the effects of WAY 100635 on the firing rate of serotonin neurons in the dorsal raphe nucleus and its ability to block the actions of 5-HT1A receptor agonists. [, , , ]
- Radioligand binding assays: Employed to assess the affinity of WAY 100635 for 5-HT1A receptors and other receptor subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Rodent models of anxiety and depression: Commonly used to evaluate the potential anxiolytic and antidepressant-like effects of WAY 100635, often in combination with other drugs, using behavioral tasks like the elevated plus maze, forced swim test, and social interaction test. [, , , , , , , , ]
- Microdialysis: This technique has been employed to measure the effects of WAY 100635 on neurotransmitter levels, such as serotonin, in specific brain regions of rodents. [, , ]
- Positron emission tomography (PET): WAY 100635 radiolabeled with carbon-11 ([¹¹C]WAY 100635) has been used as a PET tracer to image and quantify 5-HT1A receptors in the brains of rodents and humans. [, , , , , ]
Q13: Has WAY 100635 been tested in clinical trials?
A13: While WAY 100635 has not been developed as a medication for human use, its radiolabeled form, [¹¹C]WAY 100635, has been utilized in PET imaging studies to investigate 5-HT1A receptors in healthy individuals and patients with various neurological and psychiatric disorders. [, , ]
Q14: Is there information available regarding resistance or cross-resistance mechanisms associated with WAY 100635?
A14: The provided research articles primarily focus on the acute effects of WAY 100635, and they do not offer specific details regarding the development of resistance or cross-resistance. Investigating the long-term effects of WAY 100635 and the potential for the emergence of resistance mechanisms would require further research.
Q15: What is the safety profile of WAY 100635?
A15: The provided research articles primarily focus on the pharmacological effects of WAY 100635 and do not provide a comprehensive safety profile. As with any research compound, it is crucial to handle WAY 100635 with appropriate safety measures and to consult relevant safety data sheets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2R,3S,4R,5R,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoate](/img/structure/B142516.png)
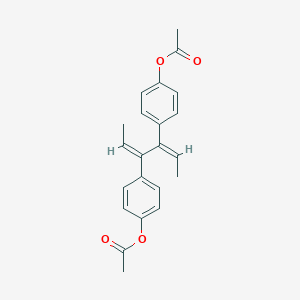
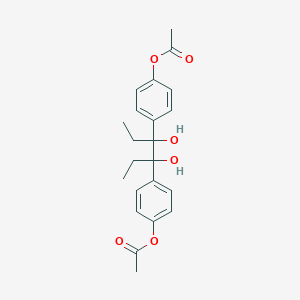
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)
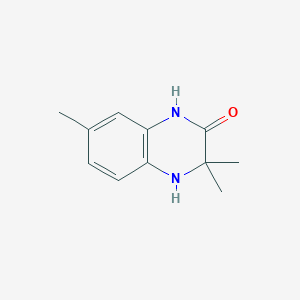
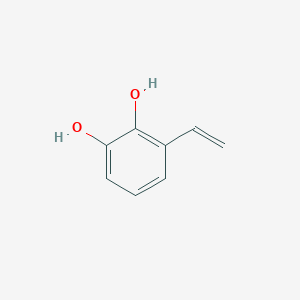

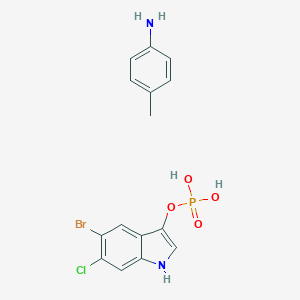
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)
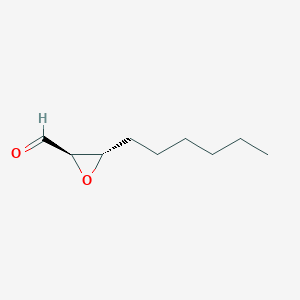
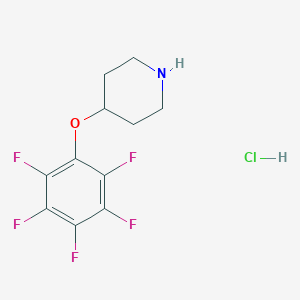
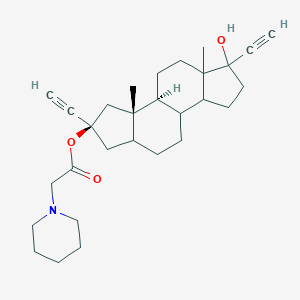
![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
